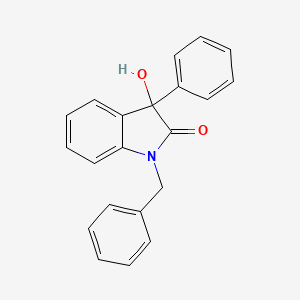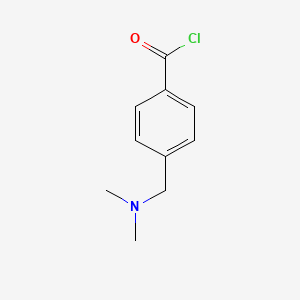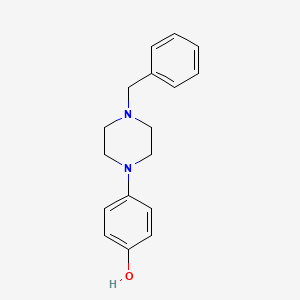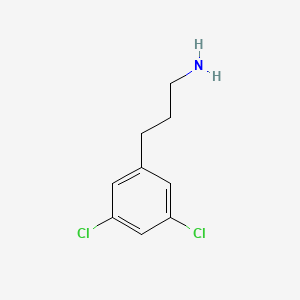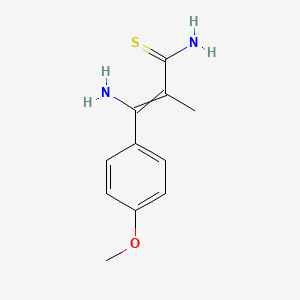
(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide: is an organic compound characterized by the presence of an amino group, a methoxyphenyl group, and a thioacrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and methyl thioglycolate.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with methyl thioglycolate in the presence of a base such as sodium hydroxide to form an intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioacrylamide moiety.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, often using halogenating agents or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halogenating agents, electrophiles, and polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioacrylamide derivatives.
Substitution: Substituted amino and methoxy derivatives.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain catalytic processes.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, making it useful in biochemical studies.
Drug Development: Investigated for its potential as a pharmacophore in drug design and development.
Medicine:
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antimicrobial agents.
Cancer Research: Studied for its potential anticancer properties due to its ability to interact with specific molecular targets.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Polymer Chemistry: Incorporated into polymers to modify their physical and chemical properties.
作用机制
The mechanism of action of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
相似化合物的比较
- 3-Amino-3-(4-methoxyphenyl)propionic acid
- 3-Amino-3-(4-methoxyphenyl)cyclobutanol
- 3-Amino-3-(4-methoxyphenyl)acrylamide
Comparison:
- 3-Amino-3-(4-methoxyphenyl)propionic acid: Similar in structure but lacks the thioacrylamide moiety, resulting in different chemical reactivity and biological activity.
- 3-Amino-3-(4-methoxyphenyl)cyclobutanol: Contains a cyclobutanol ring instead of the thioacrylamide group, leading to distinct physical and chemical properties.
- 3-Amino-3-(4-methoxyphenyl)acrylamide: Similar backbone but without the methylthio group, affecting its reactivity and potential applications.
The uniqueness of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C11H14N2OS |
|---|---|
分子量 |
222.31 g/mol |
IUPAC 名称 |
3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide |
InChI |
InChI=1S/C11H14N2OS/c1-7(11(13)15)10(12)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3,(H2,13,15) |
InChI 键 |
RVSBIAFYHQQXMR-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C1=CC=C(C=C1)OC)N)C(=S)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
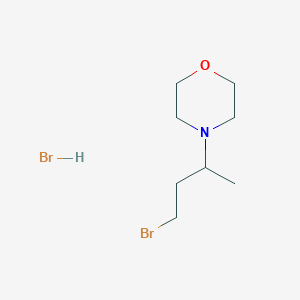
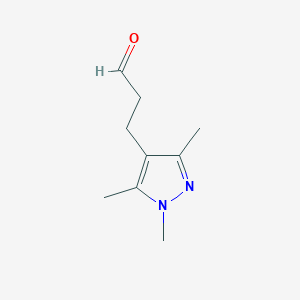
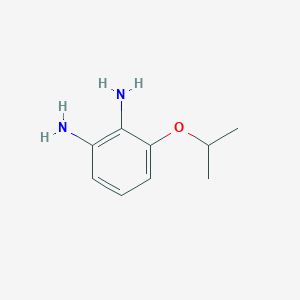
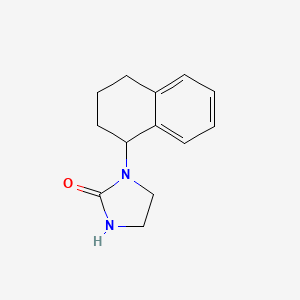
![1-Benzyl-5-cyclohexyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8615256.png)
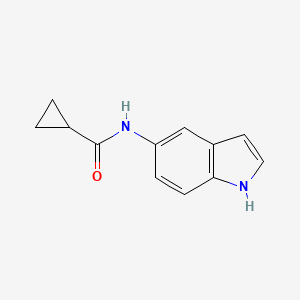
![4-[di(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8615266.png)
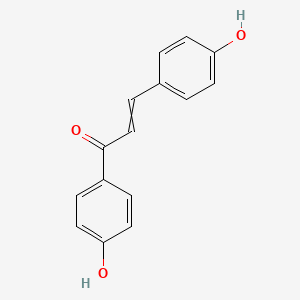
![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8615286.png)
